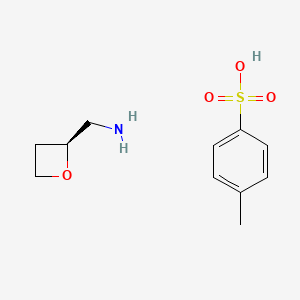

(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate

Description

(S)-Oxetan-2-ylmethanamine 4-methylbenzenesulfonate (CAS 2740593-38-6) is a chiral sulfonate ester with the molecular formula C₁₁H₁₇NO₄S and a molecular weight of 259.32 g/mol . It features an (S)-configured oxetane ring linked to a methanamine group, which is esterified with 4-methylbenzenesulfonic acid. This compound serves as a critical intermediate in synthesizing glucagon-like peptide-1 (GLP-1) receptor agonists, a class of therapeutics for type 2 diabetes . Its oxetane ring contributes to metabolic stability and bioavailability, while the sulfonate group enhances solubility and facilitates purification during synthesis .

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;[(2S)-oxetan-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMXEOCOICWSKH-VWMHFEHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC1CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CO[C@@H]1CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate typically involves the following steps:

Formation of (S)-oxetan-2-ylmethanamine: This can be achieved by the reaction of (S)-oxetan-2-ylmethanol with a suitable amine source, such as ammonia or an amine derivative, under basic conditions.

Sulfonation: The resulting (S)-oxetan-2-ylmethanamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate serves as a vital intermediate in the synthesis of diverse organic compounds. Its unique oxetane structure contributes to its reactivity, making it suitable for various chemical transformations.

Chemical Reactions:

The compound can undergo several types of reactions:

- Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

- Oxidation and Reduction: It can also participate in oxidation and reduction reactions, producing various derivatives depending on the reagents used.

Medicinal Chemistry

Emerging Drug Candidates:

The oxetane ring is increasingly recognized in drug discovery due to its favorable properties such as low molecular weight and high polarity. Several drug candidates containing oxetane moieties are currently undergoing clinical trials:

- Crenolanib: Developed for treating acute myeloid leukemia.

- Fenebrutinib: Aimed at treating multiple sclerosis.

- Ziresovir: Targeting respiratory syncytial virus .

Mechanism of Action:

In medicinal chemistry, this compound interacts with specific molecular targets, potentially modulating the activity of enzymes or receptors. This interaction is crucial for the pharmacological efficacy of compounds in which it is incorporated.

Materials Science

Novel Material Development:

Research into this compound includes its potential application in creating novel materials with unique properties. The compound's structure allows for modifications that can enhance material characteristics such as solubility and stability.

Data Table: Comparison of Oxetane Compounds

| Compound Name | Applications | Unique Features |

|---|---|---|

| (S)-oxetan-2-ylmethanamine | Organic synthesis, medicinal chemistry | Contains an oxetane ring |

| Methyl p-toluenesulfonate | Industrial applications | Common sulfonate used in organic reactions |

| p-Toluenesulfonic acid | Catalysis in organic synthesis | Strong acid used for sulfonation reactions |

| Benzenesulfonic acid | General reagent | Widely used in various chemical processes |

Case Study 1: Drug Discovery Campaigns

A review of drug discovery campaigns highlighted the successful incorporation of oxetane-containing compounds in lead structures. For instance, several studies noted that substituting traditional moieties with an oxetane ring improved solubility and metabolic stability without compromising potency .

Case Study 2: Synthesis Optimization

In a synthetic route optimization study, researchers demonstrated that the introduction of this compound significantly enhanced the yield of target compounds compared to traditional methods. This was attributed to the compound's ability to stabilize reaction intermediates .

Mechanism of Action

The mechanism of action of (S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

*Estimated based on analogous structures.

Key Differences:

Chirality vs. Planarity: The target compound’s (S)-oxetane introduces chirality, critical for receptor binding in GLP-1 agonists, whereas compounds like 2-aminoanilinium 4-methylbenzenesulfonate lack chiral centers but exhibit planar aromatic systems .

Ionic vs. Covalent Bonding: Ionic salts (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) exhibit higher solubility in polar solvents, while covalent sulfonate esters (e.g., the target compound) are more lipophilic, influencing their pharmacokinetic profiles .

Hydrogen Bonding and Crystal Packing

The target compound’s covalent sulfonate ester likely adopts distinct packing modes compared to ionic analogs. For example, 2-aminoanilinium 4-methylbenzenesulfonate forms N–H···O hydrogen bonds between the ammonium cation and sulfonate oxygen atoms (O13–S11–O11 angle = 111.59°) . In contrast, the target compound’s ester linkage may limit hydrogen bonding, favoring van der Waals interactions or π-stacking of the oxetane and tolyl groups. Computational tools like Mercury CSD () and refinement programs like SHELXL () are critical for analyzing such differences.

Biological Activity

(S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H17NO4S

- Molecular Weight : 259.32 g/mol

- CAS Number : 2740593-38-6

The compound features an oxetane ring, which is known for its ability to enhance the physicochemical properties of drugs, such as lipophilicity and metabolic stability .

This compound is believed to exert its biological effects through the modulation of various signaling pathways. Specifically, it has been shown to interact with the c-MET receptor, a tyrosine kinase involved in cell proliferation, survival, and migration. The activation of this receptor leads to downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways .

Biological Activity

- Cell Proliferation : Studies indicate that the compound promotes cellular proliferation by activating the c-MET receptor, which is crucial for tissue repair and regeneration.

- Apoptosis Inhibition : The compound has been observed to reduce apoptosis in various cell types, contributing to enhanced cell survival under stress conditions.

- Tissue Repair : Its role as a hepatocyte growth factor mimetic suggests potential applications in regenerative medicine, particularly in liver injury models.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In laboratory settings, the compound maintained its activity over extended periods, demonstrating sustained effects on cellular functions such as metabolism and gene expression.

- Animal Models : Dosage-dependent effects were noted in animal studies, where lower doses effectively promoted tissue repair without significant adverse effects. Higher doses were associated with increased cellular responses but also raised concerns regarding toxicity.

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | c-MET receptor activation | Cell proliferation, apoptosis inhibition |

| Terevalefim | HGF mimetic, c-MET cascade activation | Tissue repair in acute kidney injury |

| URB913 | N-acylethanolamine acid amidase inhibition | Modulation of inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.